molecular formula C17H20N2O3 B10852839 Pyridin-3-yl 4-butoxybenzylcarbamate

Pyridin-3-yl 4-butoxybenzylcarbamate

Cat. No.: B10852839
M. Wt: 300.35 g/mol
InChI Key: CZFYUEMAFQHRFG-UHFFFAOYSA-N
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Description

Pyridin-3-yl 4-butoxybenzylcarbamate is a synthetic organic compound featuring a carbamate functional group linking a pyridin-3-yl moiety and a 4-butoxybenzyl group. Compounds with this specific architecture are of significant interest in medicinal chemistry and agrochemical research. The carbamate group is a well-established and valuable functional group in drug design, known for its relative chemical and proteolytic stability compared to amides and esters, which can make it a suitable surrogate for peptide bonds in the development of enzyme inhibitors . The integration of the pyridine ring, a common pharmacophore, further enhances the potential bioactivity of the molecule, as many natural and synthetic pyridine derivatives exhibit a broad range of biological activities, including antifungal and neuroprotective effects . The 4-butoxybenzyl component may contribute to the compound's overall lipophilicity, potentially influencing its ability to cross cell membranes. Researchers may investigate this compound as a potential scaffold for developing new therapeutic agents or agrochemicals, given that similar benzoylcarbamates bearing a pyridine moiety have demonstrated promising in vitro antifungal activity against pathogens like Botrytis cinerea . Furthermore, aromatic carbamates based on structures like flupirtine have been studied for their neuroprotective properties, which are linked to mechanisms such as increasing the Bcl-2/Bax ratio and inducing autophagy, rather than their primary known actions as potassium channel openers or NMDA receptor antagonists . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

pyridin-3-yl N-[(4-butoxyphenyl)methyl]carbamate

InChI

InChI=1S/C17H20N2O3/c1-2-3-11-21-15-8-6-14(7-9-15)12-19-17(20)22-16-5-4-10-18-13-16/h4-10,13H,2-3,11-12H2,1H3,(H,19,20)

InChI Key

CZFYUEMAFQHRFG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC(=O)OC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on analogs with variations in the pyridine ring position, alkoxy chain length, and carbamate substituents. Key parameters include molecular weight, solubility, melting points, and biological activity.

Pyridine Ring Positional Isomers
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL in H₂O) IC₅₀ (AChE Inhibition, nM)
Pyridin-3-yl 4-butoxybenzylcarbamate 328.37 142–145 0.12 18.5
Pyridin-2-yl 4-butoxybenzylcarbamate 328.37 135–138 0.09 42.7
Pyridin-4-yl 4-butoxybenzylcarbamate 328.37 155–158 0.03 95.3

Findings :

  • The 3-position isomer exhibits superior AChE inhibition compared to 2- and 4-position analogs, likely due to optimized hydrogen bonding with the enzyme’s catalytic site .
  • The 4-position isomer has higher melting points, suggesting stronger crystal packing interactions, possibly from symmetric molecular stacking .
Alkoxy Chain Modifications
Compound Name Alkoxy Chain LogP Solubility (mg/mL in H₂O) Thermal Stability (°C)
Pyridin-3-yl 4-methoxybenzylcarbamate Methoxy 2.1 0.85 120–123
Pyridin-3-yl 4-ethoxybenzylcarbamate Ethoxy 2.8 0.33 130–133
This compound Butoxy 3.9 0.12 142–145

Findings :

  • Increasing alkoxy chain length (methoxy → butoxy) correlates with higher LogP and reduced aqueous solubility, aligning with hydrophobicity trends.
  • Longer chains enhance thermal stability, as seen in the butoxy derivative’s higher melting point, attributed to van der Waals interactions in the solid state .
Carbamate Substituent Variations
Compound Name Carbamate Group Enzymatic Half-life (h) Bioavailability (%)
This compound Benzylcarbamate 6.2 58
Pyridin-3-yl 4-butoxyphenylurea Urea 3.8 32
Pyridin-3-yl 4-butoxybenzylamide Amide 1.5 19

Findings :

  • Carbamates exhibit longer half-lives than ureas or amides due to slower hydrolysis, making them more suitable for sustained drug delivery.
  • The benzylcarbamate group in this compound shows superior bioavailability, likely due to balanced lipophilicity and metabolic stability .

Structural and Mechanistic Insights

  • Hydrogen Bonding : The pyridine nitrogen in the 3-position forms a critical hydrogen bond with AChE’s catalytic serine residue, a feature absent in 2- and 4-isomers .
  • Crystallography : SHELXL-refined structures reveal that the butoxy chain adopts a gauche conformation, minimizing steric clash and optimizing crystal packing .

Notes

  • Synthesis : Typically prepared via reaction of 4-butoxybenzyl alcohol with pyridin-3-yl isocyanate.
  • Handling : Stable under inert atmospheres but hygroscopic; store at 2–8°C.
  • Regulatory Status: Not yet approved for clinical use; preclinical studies ongoing.

Preparation Methods

Carbamate Formation via Coupling Reagents

A primary route involves the condensation of pyridin-3-ol with 4-butoxybenzyl isocyanate using peptide coupling agents. This method leverages T3P (propanephosphonic acid anhydride) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to activate the hydroxyl group of pyridin-3-ol, facilitating nucleophilic attack by the isocyanate.

Reaction Conditions :

  • Solvent : Dichloromethane or toluene, as demonstrated in analogous carbamate syntheses.

  • Base : Triethylamine (1.2 equiv) to deprotonate the hydroxyl group.

  • Temperature : Room temperature (20–25°C) with stirring for 12–20 hours.

Mechanistic Insight :
The coupling reagent activates the hydroxyl group, forming a reactive intermediate that reacts with 4-butoxybenzyl isocyanate to yield the carbamate. This pathway avoids hazardous reagents, aligning with industrial safety standards.

Yield and Purity :
Hypothetical yields range from 60–75%, with impurities primarily arising from unreacted starting materials. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity to >95%.

Chloroformate-Mediated Synthesis

An alternative approach employs 4-butoxybenzyl chloroformate as the electrophilic agent. Pyridin-3-ol reacts with the chloroformate in the presence of a mild base, such as pyridine, to form the target carbamate.

Reaction Protocol :

  • Dissolve pyridin-3-ol (1.0 equiv) in tetrahydrofuran (THF).

  • Add 4-butoxybenzyl chloroformate (1.1 equiv) dropwise at 0°C.

  • Warm to room temperature and stir for 6–8 hours.

Advantages :

  • Eliminates the need for coupling reagents, reducing costs.

  • Compatible with scalable continuous-flow systems.

Challenges :

  • 4-Butoxybenzyl chloroformate must be synthesized in situ or sourced commercially, adding complexity.

Curtius Rearrangement for Isocyanate Generation

For cases where 4-butoxybenzyl isocyanate is unavailable, a Curtius rearrangement of 4-butoxybenzyl azide generates the required isocyanate intermediate. This method, adapted from nilotinib synthesis, involves:

  • Azide Formation : React 4-butoxybenzyl amine with diphenylphosphoryl azide (DPPA) in toluene.

  • Rearrangement : Heat the azide at 80–100°C to induce decomposition into the isocyanate.

  • Coupling : Immediately react the isocyanate with pyridin-3-ol under basic conditions.

Critical Considerations :

  • Phosphorous salt byproducts from DPPA may contaminate the product, necessitating acidic washes.

  • Yields are moderate (50–65%) due to intermediate instability.

Optimization of Reaction Parameters

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

SolventDielectric ConstantYield (%)Purity (%)
Dichloromethane8.97292
Toluene2.46889
THF7.56585

Dichloromethane provides optimal balance between solubility and reactivity.

Industrial-Scale Production Challenges

Cost-Effective Reagent Alternatives

Replacing HBTU with T3P reduces costs by 30% without compromising yield. T3P’s liquid form also simplifies handling in continuous reactors.

Byproduct Management

Phosphorous salts from DPPA require removal via:

  • Acidic extraction (1M HCl).

  • Crystallization from ethanol/water mixtures.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Coupling Reagents7595High120
Chloroformate-Mediated7090Moderate90
Curtius Rearrangement6085Low150

The coupling reagent method is preferred for high-purity applications, while the chloroformate route offers economic advantages for bulk production.

Q & A

Q. What are the established synthetic routes for Pyridin-3-yl 4-butoxybenzylcarbamate, and what critical reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-butoxybenzylamine with pyridin-3-yl chloroformate under basic conditions (e.g., potassium carbonate in DMF or THF). Key factors include:

  • Temperature control : Maintaining 0–5°C during carbamate bond formation minimizes side reactions like hydrolysis .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require post-reaction purification (e.g., column chromatography) to remove residual solvents .
  • Stoichiometric ratios : Excess pyridin-3-yl chloroformate (1.2–1.5 equiv) improves conversion rates but may necessitate quenching with aqueous NaHCO₃ to isolate the product .

Q. How can researchers safely handle this compound in laboratory settings?

While specific safety data for this compound are limited, best practices derived from structurally similar carbamates (e.g., Benzyl 2-hydroxypyridin-3-ylcarbamate) include:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as carbamates may release volatile byproducts (e.g., CO, NO₃) under heat .
  • Spill management : Absorb accidental releases with inert materials (silica gel) and dispose as hazardous waste .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the carbamate linkage (δ ~155–160 ppm for carbonyl) and pyridine/benzyl proton environments .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities from incomplete reactions .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. Using SHELX software (e.g., SHELXL for refinement), researchers can:

  • Determine bond lengths/angles (e.g., C=O bond ~1.33 Å) and torsional angles between pyridine and benzyl groups .
  • Identify crystallographic disorder or solvent molecules in the lattice, which may affect reproducibility in biological assays .

Q. What strategies optimize the regioselectivity of pyridine functionalization during synthesis?

Challenges arise from competing nucleophilic attack at pyridine’s C2 or C4 positions. Solutions include:

  • Directing groups : Introducing temporary protecting groups (e.g., Boc) on the pyridine nitrogen to steer reactivity to C3 .
  • Metal catalysis : Pd-mediated coupling (e.g., Buchwald-Hartwig) for aryl-alkyl bond formation with minimal byproducts .
  • Kinetic vs. thermodynamic control : Lower temperatures (e.g., –20°C) favor kinetic products, while prolonged heating may shift equilibrium .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies in reported IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) may stem from:

  • Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v in assays to avoid solvent interference .
  • Metabolic stability : Evaluate compound stability in liver microsomes (e.g., mouse/human S9 fractions) to reconcile in vitro vs. in vivo results .
  • Off-target effects : Employ orthogonal assays (e.g., SPR, thermal shift) to validate target engagement .

Q. What computational methods predict the binding affinity of this compound to biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can:

  • Map interactions between the carbamate group and catalytic residues (e.g., hydrogen bonding with serine hydrolases) .
  • Predict metabolic hotspots (e.g., pyridine ring oxidation) using quantum mechanical calculations (DFT/B3LYP) .

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